molecular formula C20H12ClN3O4 B3480984 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

Cat. No.: B3480984
M. Wt: 393.8 g/mol
InChI Key: WTOGMHLPTLKPFN-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorophenylamine with salicylaldehyde to form the benzoxazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the benzoxazole derivative is reacted with 2-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).

Major Products

    Reduction: Formation of N-[2-(2-aminophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazole ring may intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide: Similar structure but with a different functional group.

    2-(2-chlorophenyl)-1,3-benzoxazole: Lacks the nitrobenzamide moiety.

    N-(2-chlorophenyl)-2-nitrobenzamide: Lacks the benzoxazole ring.

Uniqueness

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is unique due to the combination of its benzoxazole ring, chlorophenyl group, and nitrobenzamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O4/c21-15-7-3-1-5-13(15)20-23-16-11-12(9-10-18(16)28-20)22-19(25)14-6-2-4-8-17(14)24(26)27/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOGMHLPTLKPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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